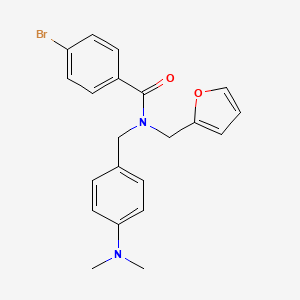

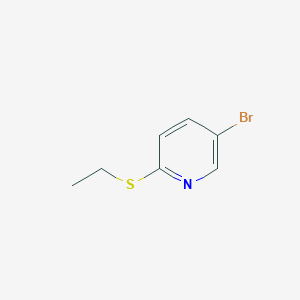

![molecular formula C22H26N4O3S B2384561 3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1189646-90-9](/img/structure/B2384561.png)

3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide” is a type of heterocyclic organic compound . It’s often used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of similar compounds often involves crystallization from ethanol or methanol . The product is typically characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using a variety of techniques. For instance, the elemental (C, H, N) analyses can be performed on a Perkin Elmer model 2400 elemental analyzer .Chemical Reactions Analysis

The reaction mixtures resulting from the synthesis of these compounds are often poured into ice-cold water, neutralized to pH 7, and acidified by dropwise addition of a solution of HCl 5% to induce precipitation .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using elemental analysis techniques .科学的研究の応用

Synthesis and Potential Applications

Novel Compound Synthesis

The research has led to the synthesis of novel compounds with potential antibacterial and biofilm inhibition activities. For instance, novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety showed potent antibacterial efficacies against various strains such as E. coli, S. aureus, and S. mutans. These compounds also demonstrated significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in effectiveness (Mekky & Sanad, 2020).

Thermal Behavior Studies

Investigations into the thermal behavior of benzothiazine derivatives have been conducted, revealing insights into their structural stability and potential tautomeric forms, which could impact their biological activity (Krzyżak et al., 2013).

Antihypertensive Potential

Piperazine derivatives have been synthesized and evaluated for their potential as antihypertensive agents, indicating the broad utility of these compounds in therapeutic applications (Cecchetti et al., 2000).

Biopharmaceutical Applications

Antimicrobial Activity

The synthesized morpholinyl/piperazinylbenzothiazines have shown significant antimicrobial activity against bacterial species like E. coli and Bacillus cereus, highlighting their potential in addressing bacterial infections (Sharma et al., 2011).

Biopharmaceutical Material

Substituted 4H-1,4-Benzothiazine and piperazine compounds have been studied for their antimicrobial and antioxidant properties, emphasizing the relevance of these compounds as biopharmaceutical materials (Saroha et al., 2020).

Mechanisms of Action and Therapeutic Implications

CNS and Antioxidant Properties

Derivatives of pyridothiazine-1,1-dioxide have been evaluated for their central nervous system (CNS) and antioxidant properties, with some compounds displaying moderate antioxidant activities and analgesic action in animal models (Malinka et al., 2002).

Novel Anticancer Activity

Isoxazoline derivatives linked via piperazine to benzoisothiazoles have been synthesized and found to exhibit potent cytotoxic and antineoplastic activities, suggesting their utility as novel apoptotic agents in cancer treatment (Byrappa et al., 2017).

Therapeutic Applications of Piperazine Derivatives

Piperazine derivatives have been recognized for their central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic applications, further demonstrating the versatility of these compounds in medicinal chemistry (Brito et al., 2018).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S/c1-16-6-5-7-18(14-16)26-13-12-25(15-17(26)2)22(27)11-10-21-23-19-8-3-4-9-20(19)30(28,29)24-21/h3-9,14,17H,10-13,15H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKNSOKUNNGFIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

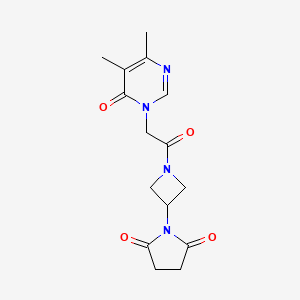

![3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2384483.png)

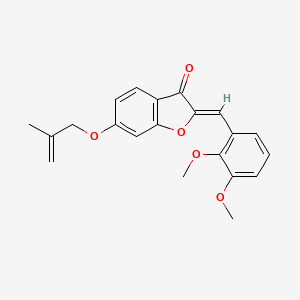

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2384484.png)

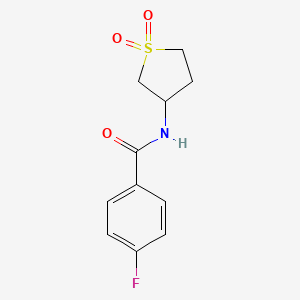

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2384486.png)

![5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384488.png)

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384489.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide](/img/structure/B2384491.png)

![Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate](/img/structure/B2384493.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)

![Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2384501.png)